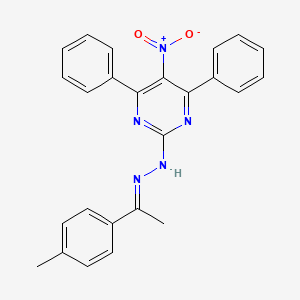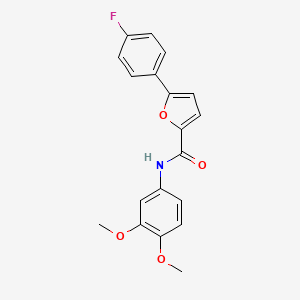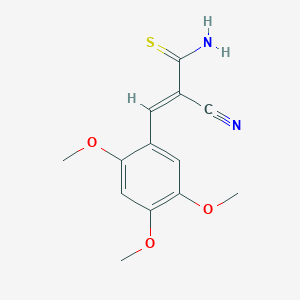
1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone, also known as MPEP-DPH, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist for metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as anxiety, depression, and addiction.
Mecanismo De Acción
1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone acts as a selective and competitive antagonist for mGluR5. It binds to the allosteric site of the receptor, which is distinct from the glutamate binding site. By blocking the activity of mGluR5, this compound can modulate the release of various neurotransmitters such as glutamate, dopamine, and GABA, which are involved in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can modulate the release of various neurotransmitters, which can affect the activity of various brain regions. For example, this compound has been shown to reduce the release of glutamate in the prefrontal cortex, which is involved in anxiety and depression. It has also been shown to reduce the release of dopamine in the nucleus accumbens, which is involved in drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone has several advantages for lab experiments. It is a selective and potent antagonist for mGluR5, which can help to elucidate the role of this receptor in various neurological disorders. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are also some limitations to using this compound in lab experiments. For example, it has a relatively short half-life, which can make it difficult to study its long-term effects. It also has limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone. Firstly, further studies are needed to elucidate the role of mGluR5 in various neurological disorders. Secondly, more research is needed to investigate the potential therapeutic benefits of targeting mGluR5 in these disorders. Thirdly, there is a need to develop more potent and selective antagonists for mGluR5, which can help to further elucidate the function of this receptor. Finally, there is a need to investigate the long-term effects of this compound and other mGluR5 antagonists, which can help to determine their potential as therapeutic agents.
Métodos De Síntesis
1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone can be synthesized using a simple two-step process. Firstly, 1-(4-methylphenyl)ethanone is reacted with 5-nitro-2-pyrimidinylhydrazine to form 1-(4-methylphenyl)ethanone (5-nitro-2-pyrimidinyl)hydrazone. Secondly, this compound is reacted with diphenylmethanol in the presence of a Lewis acid catalyst to form this compound.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone has been widely used in scientific research as a tool to study the function of mGluR5. It has been shown to selectively block mGluR5, which can help to elucidate the role of this receptor in various neurological disorders. For example, this compound has been used to study the role of mGluR5 in anxiety and depression, and in drug addiction. It has also been used to investigate the potential therapeutic benefits of targeting mGluR5 in these disorders.
Propiedades
IUPAC Name |
N-[(E)-1-(4-methylphenyl)ethylideneamino]-5-nitro-4,6-diphenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2/c1-17-13-15-19(16-14-17)18(2)28-29-25-26-22(20-9-5-3-6-10-20)24(30(31)32)23(27-25)21-11-7-4-8-12-21/h3-16H,1-2H3,(H,26,27,29)/b28-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKWNKUEZFLLMM-MTDXEUNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC2=NC(=C(C(=N2)C3=CC=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC2=NC(=C(C(=N2)C3=CC=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,6-dimethyl-N-[5-(1-naphthyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5775140.png)


![1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5775159.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-mesitylethanone](/img/structure/B5775172.png)

![4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5775209.png)

![3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5775225.png)
![6-methyl-7-[(2-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5775230.png)



